molecular formula C20H23NO3 B14522784 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol CAS No. 62590-26-5

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol

Cat. No.: B14522784
CAS No.: 62590-26-5
M. Wt: 325.4 g/mol
InChI Key: QAWRUQMKWRUBJZ-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane . This intermediate can then be further functionalized to introduce the piperidine and phenyl groups through a series of nucleophilic substitution and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The benzodioxin ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-4-phenylpiperidin-4-ol is unique due to its combination of a benzodioxin ring, a piperidine ring, and a phenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

62590-26-5

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-4-ol

InChI

InChI=1S/C20H23NO3/c22-20(16-6-2-1-3-7-16)10-12-21(13-11-20)14-17-15-23-18-8-4-5-9-19(18)24-17/h1-9,17,22H,10-15H2

InChI Key

QAWRUQMKWRUBJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CC3COC4=CC=CC=C4O3

Origin of Product

United States

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